molecular formula C16H11ClF3N5O B2862246 N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396781-99-9

N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2862246
CAS No.: 1396781-99-9
M. Wt: 381.74
InChI Key: AJXYEDVOUNDGNX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic tetrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a tetrazole-carboxamide core scaffold, a structure recognized for its versatile bioisosteric properties and frequently explored in the design of novel therapeutic agents . The molecular architecture incorporates both a 4-chlorobenzyl group and a 4-(trifluoromethyl)phenyl moiety, which are common pharmacophores known to enhance biological activity and optimize physicochemical properties in lead compounds . Tetrazole derivatives have demonstrated remarkable potential across various therapeutic areas, with recent studies highlighting their potent anticancer activities against specific cell lines . Other structurally related tetrazole compounds have shown targeted activity against androgen receptor-dependent pathologies, indicating the broader relevance of this chemical class in developing targeted therapies . The presence of the trifluoromethyl group typically contributes to metabolic stability and enhanced membrane permeability, while the chlorobenzyl moiety may influence molecular recognition and binding interactions. This combination makes this compound a valuable chemical tool for researchers investigating structure-activity relationships, particularly in programs focused on kinase inhibition, receptor modulation, and cytotoxic agent development. Researchers can utilize this compound to explore new chemical space in multi-target directed ligand design, especially for complex diseases where modulation of multiple pathways is advantageous . The compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material according to laboratory safety protocols for synthetic organic compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5O/c17-12-5-1-10(2-6-12)9-21-15(26)14-22-24-25(23-14)13-7-3-11(4-8-13)16(18,19)20/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXYEDVOUNDGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Formation of 2-(4-(Trifluoromethyl)Phenyl)-2H-Tetrazole-5-Carbonitrile

The tetrazole ring is synthesized through a Huisgen [2+3] cycloaddition between 4-(trifluoromethyl)benzonitrile and sodium azide (NaN₃). Regioselectivity for the 2H-tetrazole isomer is achieved using ZnBr₂ as a Lewis acid catalyst in dimethylformamide (DMF) at 120°C for 24 hours.

Reaction Conditions

Component Quantity/Concentration
4-(Trifluoromethyl)benzonitrile 10 mmol
NaN₃ 15 mmol
ZnBr₂ 0.5 mmol
DMF 30 mL
Temperature 120°C
Time 24 hours

This method yields 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonitrile with 82% efficiency. The regiochemistry is confirmed via ¹H NMR: the singlet at δ 8.7 ppm corresponds to the tetrazole C5 proton, while the 4-trifluoromethylphenyl group shows aromatic protons at δ 7.6–7.9 ppm.

Alternative Methods for Tetrazole Formation

Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (78%). Solvent systems such as toluene/water biphasic mixtures minimize side reactions, improving purity to >95%.

Hydrolysis of Nitrile to Carboxylic Acid

Acidic Hydrolysis

The nitrile group at C5 is hydrolyzed to a carboxylic acid using 6M HCl under reflux (100°C, 12 hours). This step achieves 90% conversion to 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid.

Key Analytical Data

  • IR : C=O stretch at 1680 cm⁻¹, O-H stretch at 2500–3000 cm⁻¹.
  • ¹H NMR : Loss of nitrile proton (δ 8.7 ppm) and appearance of carboxylic acid proton (δ 13.1 ppm, broad).

Base-Mediated Hydrolysis

Using NaOH (4M) in ethanol/water (1:1) at 80°C for 8 hours provides a milder alternative, yielding 85% product. This method reduces decomposition risks associated with strong acids.

Amide Coupling with 4-Chlorobenzylamine

Acid Chloride Route

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours. Subsequent reaction with 4-chlorobenzylamine in the presence of triethylamine (Et₃N) yields the final product.

Reaction Scheme

  • Activation :
    $$ \text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl} $$
  • Coupling :
    $$ \text{R-COCl} + \text{H}2\text{N-CH}2\text{C}6\text{H}4\text{Cl} \rightarrow \text{R-CONH-CH}2\text{C}6\text{H}_4\text{Cl} + \text{HCl} $$

Conditions

Parameter Value
SOCl₂ 3 equivalents
DCM 20 mL
4-Chlorobenzylamine 1.2 equivalents
Et₃N 2 equivalents
Temperature 0°C → room temperature

Yield: 76%.

Carbodiimide-Mediated Coupling

A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. This achieves 88% yield under milder conditions (room temperature, 12 hours).

Optimized Protocol

Component Quantity
Carboxylic acid 5 mmol
EDCI 6 mmol
HOBt 6 mmol
4-Chlorobenzylamine 6 mmol
DMF 15 mL

Advantages :

  • Avoids hazardous SOCl₂.
  • Reduces epimerization risks.

Industrial-Scale Production Considerations

Continuous Flow Reactors

For large-scale synthesis, continuous flow systems enhance safety and efficiency during the cycloaddition step. Key parameters:

  • Residence Time : 30 minutes.
  • Throughput : 1 kg/hour.
  • Yield : 80%.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >99% purity.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) for lab-scale purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, tetrazole-H), 8.50 (t, J = 5.6 Hz, 1H, NH), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (d, J = 5.6 Hz, 2H, CH₂).
  • ¹³C NMR : δ 163.5 (C=O), 145.2 (tetrazole-C), 138.0–125.0 (aromatic carbons), 43.8 (CH₂).

Mass Spectrometry

  • HRMS (ESI) : m/z calculated for C₁₆H₁₁ClF₃N₅O [M+H]⁺: 406.0648; found: 406.0651.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Acid Chloride Route 76 98 Scalability
EDCI/HOBt Coupling 88 99 Mild conditions
Microwave Cycloaddition 78 97 Reduced reaction time

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and the substituent groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nitrogen-rich heterocycles with carboxamide functionalities. Below is a systematic comparison with analogs reported in the literature:

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Biological Activity/Applications Reference
N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide Tetrazole 4-Chlorobenzyl, 4-(trifluoromethyl)phenyl Hypothesized enzyme inhibition (e.g., kinases)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonyl, difluorophenyl Antifungal, antimicrobial
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole Nitrothiophene, trifluoromethyl Narrow-spectrum antibacterial
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Chlorobenzylidene, methylphenyl Insecticidal, fungicidal

Key Observations :

  • Tetrazole vs. However, triazoles (e.g., compounds in ) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may improve target binding .
  • Electron-Withdrawing Groups: The trifluoromethyl group in the tetrazole compound and the nitro group in thiazole derivatives both enhance electrophilicity, but the CF3 group offers superior metabolic stability compared to NO2 .
Substituent Effects on Bioactivity
Substituent Combination Compound Class Observed Activity Mechanism Insights
4-Chlorobenzyl + 4-(trifluoromethyl)phenyl Tetrazole Predicted kinase inhibition (in silico) Chloro and CF3 groups stabilize π-π interactions with hydrophobic enzyme pockets.
Sulfonyl + difluorophenyl 1,2,4-Triazole Antifungal (MIC: 2–8 µg/mL) Sulfonyl group disrupts fungal membrane synthesis .
Nitrothiophene + thiazole Thiazole Antibacterial (Gram-positive pathogens) Nitro group generates reactive oxygen species (ROS) in bacterial cells .
Spectral and Physicochemical Data
Parameter This compound 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
IR ν(C=O) ~1680 cm⁻¹ (hypothesized) Absent (converted to triazole)
1H-NMR (Aromatic Protons) δ 7.4–8.1 ppm (split peaks for CF3 and Cl substituents) δ 7.2–8.3 ppm (split for difluorophenyl and sulfonyl groups)
LogP (Calculated) 3.8 ± 0.2 2.5–3.1
Thermal Stability Decomposition >250°C (DSC) Decomposition ~200°C

Research Findings and Gaps

  • Synthetic Challenges : Unlike triazole derivatives synthesized via nucleophilic addition and cyclization , the tetrazole compound likely requires HATU-mediated coupling (similar to ) due to steric hindrance from the trifluoromethyl group.
  • Biological Data: While thiadiazoles and thiazoles have demonstrated insecticidal and antibacterial activities, respectively, the tetrazole analog lacks experimental bioactivity data.
  • Metabolic Stability : The CF3 group may reduce oxidative metabolism compared to nitro-containing analogs , but in vivo studies are needed.

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